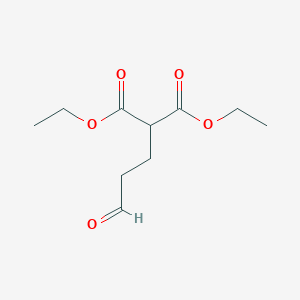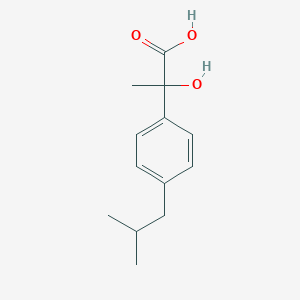
2-(4-Isobutylphenyl)-2-hydroxypropionic Acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Isobutylphenyl)-2-hydroxypropionic acid involves multiple steps, starting from basic chemical intermediates to the final compound. A notable method includes the synthesis from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate, proceeding through intermediate stages such as methyl 2-hydroxy-3-(4-isobutylphenyl)-3-butenoate (Kogure, Nakagawa, & Fukawa, 1975). This demonstrates the complexity and versatility of organic synthesis routes towards creating ibuprofen.
Molecular Structure Analysis
The molecular structure of ibuprofen is characterized by the presence of a carboxylic acid group attached to a hydrocarbon chain, which itself is connected to a phenyl group substituted with an isobutyl group. This structure is pivotal for its chemical behavior and interactions. Studies involving crystallography have provided insight into the detailed arrangement of atoms within ibuprofen, highlighting the importance of structural analysis in understanding its properties and reactivity.
Chemical Reactions and Properties
Ibuprofen undergoes various chemical reactions typical of carboxylic acids, including esterification and the formation of amides. Its reactivity has been explored in the context of modifying its structure for different scientific applications, illustrating the compound's versatility. Additionally, the formation of diastereomers and their separation has been reported, underscoring the compound's stereochemical aspects (Burnelli, Guarnieri, Varoli, Cesaroni, & Scapini, 1983).
Scientific Research Applications
Decreasing Oxygen Affinity of Human Hemoglobin A : This compound can decrease the oxygen affinity of human hemoglobin A. This property is potentially beneficial in areas such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).
Analogue of Inflammation-Inhibiting Acids : It is an analogue of α-arylpropionic acids, which are known for their inflammation-inhibiting effects (Schlosser et al., 1996).
Treatment of Rheumatism : This compound shows high anti-inflammatory activity and is widely used in treating diseases like rheumatism (Kogure et al., 1975).
Synthesis of Novel Polymer Materials : 3-hydroxypropionic acid, a related compound, is used in the synthesis of novel polymer materials and other derivatives (Jiang et al., 2009).
Influence of Stereo Configuration on Anti-Inflammatory Activity : The anti-inflammatory activity of this compound is influenced by its steric configuration, with the isohexanoic derivative being particularly interesting (Burnelli et al., 1983).
Precursor for Key Compounds : 3-hydroxypropionic acid is a valuable platform chemical used as a precursor for key compounds like acrylic acid, 1,3-propanediol, and others (Vidra & Németh, 2017).
Microbial Production from Biomass : Microbial production of 3-hydroxypropionic acid from sources like glucose or glycerol is promising for value-added chemical production (Kumar et al., 2013).
Industrial Applications : 3-hydroxypropionic acid is used in industrial applications for the production of chemicals like acrylic acid and 1,3-propanediol (Yang et al., 2017).
Safety And Hazards
Ibuprofen may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed . It is recommended to use only outdoors or in a well-ventilated area, wear eye protection, avoid breathing dust or fume, avoid release to the environment, and do not eat, drink or smoke when using this product .
Future Directions
properties
IUPAC Name |
2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)8-10-4-6-11(7-5-10)13(3,16)12(14)15/h4-7,9,16H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEODKDQAWQDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874462 | |
| Record name | BENZENEACETIC ACID, 4-isoBUTYL-a-HYDROXY-a-METHY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isobutylphenyl)-2-hydroxypropionic Acid | |
CAS RN |
60057-62-7, 82412-82-6 | |
| Record name | 2-(4-Isobutylphenyl)-2-hydroxypropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060057627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENEACETIC ACID, 4-isoBUTYL-a-HYDROXY-a-METHY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-ISOBUTYLPHENYL)-2-HYDROXYPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Z1R0AQ22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate](/img/structure/B28685.png)
![4-[4-[(2S)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28686.png)
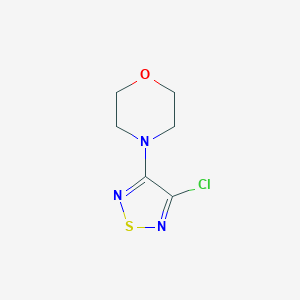
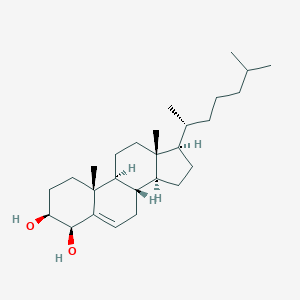
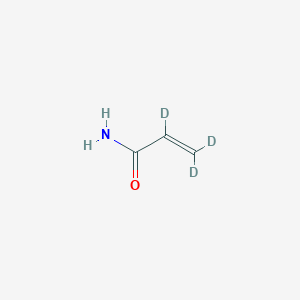
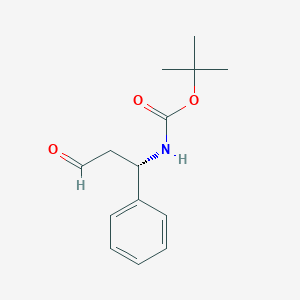
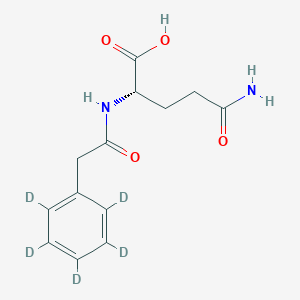
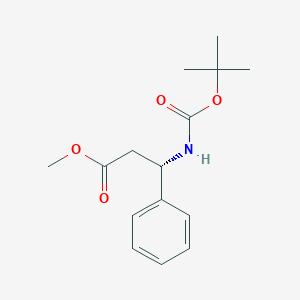
![(1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B28706.png)
![N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B28707.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B28708.png)
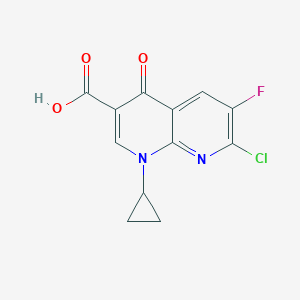
![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid](/img/structure/B28722.png)
